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Compound of Interest

Compound Name: Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2

Cat. No.: B15556534 Get Quote

An In-depth Technical Guide to Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂

This technical guide provides a comprehensive overview of the ruthenium-based complex Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂, a versatile tool

in biomedical research and diagnostics. The content is tailored for researchers, scientists, and drug development professionals, offering

detailed information on its structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Core Compound Identification and Properties
The subject of this guide is the organometallic compound formally known as Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-

succinimidyl ester-bis(hexafluorophosphate). It is widely utilized as a fluorescent and electrochemiluminescent label due to its favorable

photophysical properties and its ability to be conjugated to biomolecules.

Chemical Structure and Formula
The structure of the compound features a central ruthenium(II) ion coordinated to two 2,2'-bipyridine (bpy) ligands and one functionalized 4'-

methyl-4-carboxybipyridine (mcbpy) ligand. The mcbpy ligand is modified with an N-hydroxysuccinimide (NHS) ester (O-Su-ester), which is

reactive towards primary amine groups on molecules such as proteins and peptides, enabling covalent labeling. The complex is balanced by

two hexafluorophosphate (PF₆)⁻ counter-ions.

Molecular Formula: C₃₆H₂₉F₁₂N₇O₄P₂Ru[1][2][3]

SMILES

String:CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F-

-INVALID-LINK--(F)(F)(F)F.F--INVALID-LINK--(F)(F)(F)F.[Ru+2][4]

IUPAC Name: Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate)[1]

Physicochemical and Spectroscopic Properties
The compound's utility is defined by its specific physicochemical and spectroscopic characteristics, which are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15556534?utm_src=pdf-interest
https://www.medchemexpress.com/ru-bpy-2-mcbpy-o-su-ester-pf6-2.html
https://www.selleckchem.com/products/ru-bpy-2-mcbpy-o-su-ester-pf6-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/16218819
https://pubmed.ncbi.nlm.nih.gov/24817922/
https://www.medchemexpress.com/ru-bpy-2-mcbpy-o-su-ester-pf6-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 136724-73-7 [1][5][6]

Molecular Weight 1014.66 g/mol [1][2][3][6]

Appearance Solid [5]

Purity >97% [1][2]

Solubility Soluble in water [1][5]

Excitation Wavelength (λex) 458 nm [1][5]

Emission Wavelength (λem) 628 nm (in 0.1 M phosphate buffer, pH 7.0) [1][5]

Storage Conditions
Powder: -20°C for up to 3 years; In solvent:

-80°C for up to 1 year.
[5][6]

Key Applications and Experimental Data
Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ has been employed in a variety of sophisticated bioanalytical techniques. This section details its primary

applications and presents key quantitative data derived from these uses.

Application Overview
Protein Labeling: The NHS ester functionality allows for the covalent attachment of the ruthenium complex to primary amines on proteins,

making it an effective tool for 1D and 2D gel staining.[1][3][7]

Time-Resolved Phosphorescence Anisotropy (TRPA): Its long-lived phosphorescence is ideal for measuring the hydrodynamic radii of

macromolecules, such as therapeutic antibodies.[6][8]

Immunoassays: It can act as a highly effective quencher for quantum dot (QD) fluorescence, a principle used in developing homogeneous

immunoassays.[6][8]

Electrogenerated Chemiluminescence (ECL) Detection: The complex serves as a sensitive ECL label for the detection of various analytes,

including enzymes like matrix metalloproteinases (MMPs).[6][8]

Quantitative Data from Applications
The following table summarizes quantitative results from a key study utilizing this ruthenium complex.

Table: Hydrodynamic Radii of Anti-VEGF Therapeutics Measured by TRPA This data is from a study where Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

was used as a phosphorescent label to determine the size of antibody-based drugs.

Therapeutic Protein Measured Hydrodynamic Radius (nm) Reference

Ranibizumab 2.76 ± 0.04 [5]

Aflibercept 3.70 ± 0.03 [5]

Bevacizumab 4.58 ± 0.01 [5]

Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful application of this complex. Below are protocols derived from published research,

accompanied by workflow diagrams generated using the DOT language.
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Protocol 1: Protein Labeling for Hydrodynamic Radii Measurement
This protocol is adapted from Hirvonen et al. (2016) for labeling therapeutic proteins for analysis by time-resolved phosphorescence

anisotropy.

Methodology:

Reagent Preparation: Dissolve the protein (e.g., Ranibizumab, Aflibercept, or Bevacizumab) in a suitable buffer such as phosphate-buffered

saline (PBS) at a concentration of 1-5 mg/mL. Prepare a stock solution of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ in anhydrous dimethyl

sulfoxide (DMSO).

Conjugation Reaction: Mix the protein solution with the ruthenium complex solution at a molar ratio of approximately 1:10 (protein:dye).

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring, protected from light.

Purification: Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., a PD-10 desalting

column) equilibrated with the desired buffer for subsequent analysis.

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and

458 nm (for the ruthenium complex).

Analysis: Perform time-resolved phosphorescence anisotropy measurements on the labeled protein to determine its rotational correlation

time and calculate the hydrodynamic radius.

Experimental Workflow: Protein Labeling and TRPA
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Workflow for protein labeling and hydrodynamic radius measurement.

Protocol 2: Homogeneous Immunoassay for Virus Detection
This protocol is based on the work of Chen et al. (2011) for the detection of Human Enterovirus 71 (EV71) using the ruthenium complex as a

fluorescence quencher for quantum dots.

Methodology:

Antibody Conjugation: Covalently link the Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ complex to an anti-EV71 monoclonal antibody (mAb) using

the NHS ester chemistry described in Protocol 3.1. Purify the Ru-mAb conjugate.

Quantum Dot Probe Preparation: Conjugate a separate batch of anti-EV71 mAb to carboxyl-functionalized CdTe:Zn²⁺ quantum dots (QDs)

using EDC/NHS chemistry.

Assay Procedure: a. In a microplate well, mix the sample containing or suspected of containing the EV71 antigen with the QD-mAb

conjugate. Incubate to allow binding. b. Add the Ru-mAb conjugate to the mixture. Incubate to allow the Ru-mAb to bind to a different
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epitope on the EV71 antigen, forming a QD-mAb-EV71-mAb-Ru sandwich complex.

Detection: Measure the fluorescence of the quantum dots (e.g., λex = 365 nm, λem = 550 nm). The presence of EV71 brings the Ru-

complex (quencher) into close proximity with the QD (emitter), leading to a decrease in QD fluorescence intensity via Förster Resonance

Energy Transfer (FRET).

Quantification: The degree of fluorescence quenching is proportional to the concentration of the EV71 antigen in the sample.

Logical Relationship: FRET-Based Immunoassay

Principle of the homogeneous FRET immunoassay for virus detection.

Protocol 3: ECL Biosensor for MMP Detection
This protocol is conceptualized from the study by Gao et al. (2017), which describes an ECL biosensor for detecting matrix

metalloproteinases.

Methodology:

Peptide Synthesis and Labeling: Synthesize a peptide substrate specific for the target MMP (e.g., MMP-2 or MMP-7). The peptide should

contain a primary amine (e.g., a lysine residue) for labeling. Covalently attach Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ to this amine group.

Electrode Modification: a. Prepare a glassy carbon electrode (GCE). b. Modify the electrode surface with a suitable nanomaterial (e.g., gold

nanoparticles) to enhance conductivity and provide an anchor point. c. Immobilize the Ru-labeled peptide onto the modified electrode

surface via a self-assembled monolayer (e.g., using a terminal thiol group on the peptide).

Detection: a. Immerse the functionalized electrode in an electrochemical cell containing a coreactant (e.g., tri-n-propylamine, TPrA) in a

suitable buffer. b. Apply a potential scan to the electrode to initiate the ECL reaction. A strong ECL signal is generated. c. Introduce the

sample containing the MMP enzyme. If the target MMP is present, it will cleave the peptide substrate.

Signal Readout: The cleavage of the peptide causes the Ru-complex to be released from the electrode surface, leading to a significant

decrease in the ECL signal. The change in ECL intensity is correlated with the concentration and activity of the MMP in the sample.

Experimental Workflow: ECL Biosensor for MMP Detection
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Workflow for the fabrication and operation of an ECL-based MMP biosensor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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